Cas no 883-21-6 (1-Methoxy-2-naphthoic Acid)

1-Methoxy-2-naphthoic Acid structure
1-Methoxy-2-naphthoic Acid structure
商品名:1-Methoxy-2-naphthoic Acid
CAS番号:883-21-6
MF:C12H10O3
メガワット:202.206003665924
MDL:MFCD00094169
CID:707342
PubChem ID:608722

1-Methoxy-2-naphthoic Acid 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenecarboxylicacid, 1-methoxy-
    • 1-methoxy-2-Naphthalenecarboxylic acid
    • 1-METHOXY-2-NAPHTHOIC ACID
    • 1-methoxynaphthalene-2-carboxylic acid
    • 1-Methoxy-naphthoic acid
    • 2-methoxy-1-naphthoic acid
    • 1-Methoxy-2-naphthalenecarboxylic acid (ACI)
    • 2-Naphthoic acid, 1-methoxy- (6CI, 7CI, 8CI)
    • MFCD00094169
    • 1-methoxy-naphthalene-2-carboxylic acid
    • AKOS009076136
    • E78135
    • ALBB-025454
    • SCHEMBL1671110
    • 1-METHOXY-2-NAPHTHOICACID
    • DB-057057
    • 883-21-6
    • DTXSID30346009
    • CS-0204700
    • 1-Methoxy-2-naphthoic acid #
    • 1-methoxy-2-naphthalene carboxylic acid
    • 2-Naphthalenecarboxylic acid, 1-methoxy-
    • LS-08565
    • 1-Methoxy-2-naphthoic acid, 97%
    • 1-Methoxy-2-naphthoic Acid
    • MDL: MFCD00094169
    • インチ: 1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14)
    • InChIKey: PMJACRPIWSINFF-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(OC)=C2C(C=CC=C2)=CC=1)O

計算された属性

  • せいみつぶんしりょう: 202.06300
  • どういたいしつりょう: 202.062994177g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 239
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 46.5Ų
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: 125-129 °C(lit.)
  • ふってん: 358.8±17.0 °C at 760 mmHg
  • フラッシュポイント: 142.1±14.4 °C
  • 屈折率: 1.64
  • PSA: 46.53000
  • LogP: 2.54660
  • ようかいせい: 未確定
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

1-Methoxy-2-naphthoic Acid セキュリティ情報

1-Methoxy-2-naphthoic Acid 税関データ

  • 税関コード:2918990090
  • 税関データ:

    中国税関コード:

    2918990090

    概要:

    2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

1-Methoxy-2-naphthoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM241622-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$497 2021-08-04
eNovation Chemicals LLC
Y1250309-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$130 2024-06-07
Alichem
A219001320-250mg
1-Methoxynaphthalene-2-carboxylic acid
883-21-6 98%
250mg
$693.60 2023-08-31
TRC
M244300-500mg
1-Methoxy-2-naphthoic acid
883-21-6
500mg
$ 300.00 2022-06-04
Chemenu
CM241622-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$497 2023-01-07
abcr
AB415439-250 mg
1-Methoxy-2-naphthoic acid, 95%; .
883-21-6 95%
250mg
€78.90 2023-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275370-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
¥877.00 2024-04-27
A2B Chem LLC
AB58510-5g
1-Methoxy-2-naphthoic acid
883-21-6 95%
5g
$97.00 2024-04-19
1PlusChem
1P003EXA-1g
1-Methoxy-2-naphthoic acid
883-21-6 95%
1g
$19.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1275370-1g
1-Methoxy-2-naphthoic acid
883-21-6 95%
1g
¥200.00 2024-04-27

1-Methoxy-2-naphthoic Acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
2.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane ;  -75 °C; 2 h, -75 °C
1.2 30 min, -75 °C → rt
リファレンス
Chiral Ligand-Mediated Nucleophilic Aromatic Substitution of Naphthoic Acids: A Fast and Efficient Access to Axially Chiral Biaryls
Nguyen, Thi Thanh Thuy; et al, European Journal of Organic Chemistry, 2020, 2020(25), 3829-3833

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  5 min; 25 min; 1 h, 50 °C; 2 h, 50 °C
1.2 Solvents: Dimethylformamide ,  Water ;  5 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
2.2 Solvents: Benzene ;  1 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water
リファレンス
Anionic Annulation of 3-Cyanophthalides with Allene Carboxylates: A Carbon-Conserved Synthesis of Naphtho[b]furanones
Jana, Supriti; et al, Journal of Organic Chemistry, 2018, 83(8), 4537-4544

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Methane-14C, iodo-
2.1 -
リファレンス
Naphthyl analogs of mevalonolactones and their derivatives
, Federal Republic of Germany, , ,

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  heated; overnight, reflux
1.2 Solvents: Benzene ;  1 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ;  15 min; 2 h, rt
2.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
2.2 Solvents: Tetrahydrofuran ;  13 h, reflux
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Butyllithium ,  N,N,N′,N′-Tetramethylethylenediamine Solvents: Hexane ,  Cyclohexane
1.2 Solvents: Diethyl ether
1.3 Reagents: Hydrochloric acid
リファレンス
NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene
Betz, Juergen; et al, Journal of the American Chemical Society, 2002, 124(29), 8699-8706

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Methanol ;  48 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt
2.2 overnight, rt
2.3 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Thionyl chloride Solvents: Benzene ,  Dichloromethane ;  0 °C
3.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
3.2 overnight, 60 °C
4.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
4.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
6.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  45 min, rt
1.2 overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Magnesium ,  Iodine ,  Dibromoethane ,  2-(1-Bromo-2-naphthalenyl)-4,5-dihydro-4,4-dimethyloxazole Solvents: Diethyl ether ;  5 h, reflux
1.2 Solvents: Tetrahydrofuran ;  13 h, reflux
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 18 h, 56 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
1.2 overnight, 60 °C
2.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
2.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
4.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Benzene ,  Dichloromethane ;  0 °C
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  4 h, rt; rt → 60 °C; 24 h, 60 °C
2.2 18 h, 56 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  neutralized
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
3.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
5.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 16

はんのうじょうけん
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Magnesium ,  Dibromoethane Solvents: Diethyl ether ,  Benzene ;  overnight, reflux
1.2 Solvents: Benzene ;  45 min, reflux; reflux → rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrochloric acid Solvents: Water ;  36 h, reflux
3.1 -
リファレンス
Synthesis of chiral binaphthyl derivatives
Wilson, Janet M., 1981, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  reflux
リファレンス
Transforming Rhinacanthin Analogues from Potent Anticancer Agents into Potent Antimalarial Agents
Kongkathip, Ngampong; et al, Journal of Medicinal Chemistry, 2010, 53(3), 1211-1221

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
Synthesis and application of oxadiazines as chiral ligands for the enantioselective addition of diethylzinc to aldehydes
Dean, Melissa A.; et al, Tetrahedron: Asymmetry, 2010, 21(20), 2471-2478

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Cyclohexane
1.2 -
1.3 Reagents: Sodium hydroxide Solvents: Water
リファレンス
The trifluoromethoxy group:- a long-range electron-withdrawing substituent
Castagnetti, Eva; et al, Chemistry - A European Journal, 2002, 8(4), 799-804

1-Methoxy-2-naphthoic Acid Raw materials

1-Methoxy-2-naphthoic Acid Preparation Products

1-Methoxy-2-naphthoic Acid 関連文献

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Amadis Chemical Company Limited
(CAS:883-21-6)1-Methoxy-2-naphthoic Acid
A1211831
清らかである:99%
はかる:25g
価格 ($):281.0